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Compound of Interest

Compound Name: Tris[2-(dimethylamino)ethyllamine

cat. No.: B034753

An In-depth Technical Guide to the Coordination Chemistry of Me6TREN

Introduction

Tris[2-(dimethylamino)ethyl]Jamine, commonly known as Me6TREN, is a tripodal,
tetradentate amine ligand that has garnered significant interest in the fields of coordination
chemistry, catalysis, and materials science. Structurally, it is the hexamethylated derivative of
tris(2-aminoethyl)amine (tren). The ligand features a central tertiary amine bridgehead and
three pendant dimethylamino arms. This unique architecture enforces a specific coordination
geometry around metal centers, making it a valuable tool for designing metal complexes with
tailored properties.

Me6TREN is particularly known for its ability to form stable, five-coordinate complexes with a
variety of transition metal ions, typically adopting a trigonal bipyramidal geometry.[1] Its strong
o-donating character and the steric bulk of the six methyl groups influence the electronic
structure, redox potential, and reactivity of the coordinated metal.[2] This guide provides a
comprehensive overview of the synthesis, coordination chemistry, and key applications of the
Me6TREN ligand, with a focus on quantitative data, experimental protocols, and mechanistic
pathways.

Synthesis and Characterization of Me6TREN

The Me6TREN ligand is typically synthesized via the Eschweiler-Clarke reaction, which
involves the methylation of the primary amine groups of its precursor, tris(2-aminoethyl)amine
(tren), using formic acid and formaldehyde.
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Experimental Protocol: Synthesis of Me6TREN

This protocol is adapted from literature procedures.
Materials:

e Tris(2-aminoethyl)amine (tren)

e Formic acid (HCOOH, ~98-100%)

e Formaldehyde (HCHO, ~37% solution in H20)

e Sodium hydroxide (NaOH)

e Diethyl ether (DEE)

e Deionized water (H20)

Procedure:

 In a round-bottom flask, dissolve tris(2-aminoethyl)amine (e.g., 12 mL, 80 mmol) in a mixture
of water, formic acid, and formaldehyde. A common volumetric ratio is 1:6:6 (H20:formic
acid:-formaldehyde).

o Heat the reaction mixture under reflux at approximately 120 °C. The reaction progress can
be monitored by the cessation of CO2z evolution.

 After the reaction is complete, cool the flask to room temperature.

o Carefully neutralize the mixture by adding it to a 10% aqueous NaOH solution until the
solution is strongly basic. This will deprotonate the amine and cause the product to separate.

» An oily layer containing the Me6TREN product will form. Extract this layer into diethyl ether.
¢ Wash the organic phase with brine, dry it over an anhydrous salt like MgSOa, and filter.

e Remove the diethyl ether solvent by rotary evaporation.
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 Purify the resulting crude oil by vacuum distillation (e.g., at ~70 °C / 0.5 mmHg) to yield
Me6TREN as a colorless oil.[3]

Characterization (*H and 3C NMR): The purified ligand can be characterized by Nuclear
Magnetic Resonance (NMR) spectroscopy.

« 1H NMR (400 MHz, CDCls, & ppm): 2.58-2.52 (t, 6H, N(CH2)2NCH2-), 2.34-2.30 (t, 6H,
NCH2CH2N(CHs)2), 2.18-2.14 (s, 18H, N(CHs)z).

« 13C NMR (101 MHz, CDCls, & ppm): 57.5 (NCH2CH2N(CHs)z), 53.0 (NCH2CH:N(CHs)2), 45.9
(N(CHs)2).

Coordination Chemistry and Structural Data

Me6TREN acts as a tetradentate N4 ligand, binding to a metal center through its central tertiary
amine and the three terminal dimethylamino groups. The constrained geometry of the ligand
typically results in the formation of five-coordinate trigonal bipyramidal complexes,
[M(Me6TREN)X]*, where X is a fifth ligand (e.g., a halide or solvent molecule).[1]

General Workflow for Metal Complex Synthesis

The general synthesis of Me6TREN metal complexes involves the reaction of the ligand with a
suitable metal salt in an appropriate solvent.
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General Workflow for [M(Me6TREN)X]"* Synthesis
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A4

Mix Solutions &
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(e.g., add KPFs)

Isolate Product
(Filtration/Evaporation)

Click to download full resolution via product page

Caption: Generalized experimental workflow for synthesizing Me6TREN metal complexes.

Quantitative Structural Data

X-ray crystallography has provided precise bond lengths and angles for a range of Me6TREN
complexes. The data reveals a consistent trigonal bipyramidal coordination geometry. The
apical positions are typically occupied by the bridgehead nitrogen (N_apical) and the fifth ligand
(X), while the three pendant dimethylamino nitrogens (N_eq) occupy the equatorial plane.
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M-N_apical M-N_eq (A) Coordinatio
Complex M-X (A) Reference

(A) (average) n Geometry
[Mn(Me6TRE Trigonal

2.37 2.30 2.50 (Br) _ _ [1]
N)Br]Br Bipyramidal
[Fe(Me6TRE Trigonal

2.30 2.25 2.44 (Br) _ _ [1]
N)Br|Br Bipyramidal
[Co(Me6TRE 2.05/2.27 Trigonal

2.21 2.14 ) _ [4]
N)OACc]PFe (OAC) Bipyramidal
[Ni(Me6TRE 2.06/2.19 Trigonal

2.10 2.12 , _ [4]
N)OAC]PFe (OAC) Bipyramidal
[Cu(Me6TRE 1.99/2.48 Trigonal

2.26 2.15 _ _ [4]
N)OACc]PFe (OAc) Bipyramidal
[Zn(Me6TRE Trigonal

2.21 2.20 2.37 (Br) _ _ [1]
N)Br]Br Bipyramidal

Stability of Me6TREN Complexes

The stability of a metal complex in solution is quantified by its stability constant (or formation
constant), K.[1] Due to the chelate effect, where a single multidentate ligand replaces multiple
monodentate ligands (like water), Me6TREN forms thermodynamically stable complexes. The
formation of a [M(Me6TREN)]"* complex from an aquated metal ion [M(H20)e]"* is entropically
favored because four ligand molecules and some solvent molecules are replaced by one
Me6TREN molecule, leading to an increase in the number of free particles in the system.

While extensive tables of specific log K values for Me6TREN with various metals are not readily
available in the literature, the observed stability is a key feature of its chemistry. It is important
to note that the electronic properties of Me6TREN differ from its non-methylated parent, tren.
For instance, tren is capable of stabilizing Co(lll), whereas Me6TREN is not, indicating that the
strong electron-donating methyl groups disfavor higher oxidation states in some metals.[2]

Key Applications and Mechanisms
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Me6TREN's unique properties make it a ligand of choice in several areas of modern chemistry,
most notably in polymerization and bioinorganic modeling.

Atom Transfer Radical Polymerization (ATRP)

Me6TREN is one of the most effective ligands for copper-mediated ATRP, a controlled radical
polymerization technique.[2][5] The Cu(l)/Me6TREN complex is a highly active catalyst that
enables polymerization with very low catalyst concentrations (ppm levels). The ligand's role is
to solubilize the copper salt and tune the redox potential of the Cu(l)/Cu(ll) couple, which
controls the equilibrium between dormant and active propagating polymer chains.

Simplified ATRP Catalytic Cycle with Cu/Me6TREN

[Cu'(Me6TREN)]* Pn-X
(Activator) (Dormant Chain)
;o
'\Activation\\‘Deactivation
\
4 I
[Cu"(Me6TREN)X]* Pne
(Deactivator) (Propagating Radical)
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Caption: The activation-deactivation equilibrium in ATRP catalyzed by a Cu/Me6TREN
complex.

Bioinorganic Chemistry: Dioxygen Activation

Copper complexes of Me6TREN serve as important structural and functional models for the
active sites of copper-containing metalloenzymes like hemocyanin and tyrosinase, which are
involved in dioxygen transport and activation.[6] At low temperatures, the copper(l) complex,
[Cu(Me6TREN)]*, reversibly binds molecular oxygen (Oz) in a stepwise fashion. First, a 1:1
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mononuclear superoxo complex is formed, which then reacts with a second equivalent of the
Cu(l) complex to form a dinuclear 2:1 peroxo species.[6][7]

Reversible Oz Binding by [Cu'(Me6TREN)]*

Step 1: Formation of Superoxo

2 [Cu'(Me6TREN)]*

+ O2

ki k-1
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(1:1 Superoxo Complex)
4
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[(Me6TREN)Cu"(022-)Cu"(Me6 TREN)J2*
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Click to download full resolution via product page

Caption: Stepwise mechanism of reversible dioxygen binding to form superoxo and peroxo
species.

Conclusion

The Me6TREN ligand is a powerful and versatile building block in coordination chemistry. Its
well-defined tripodal structure, strong donor properties, and ability to form stable five-coordinate
complexes have made it indispensable in fields ranging from polymer synthesis to the modeling
of biological systems. The quantitative structural data available provides a solid foundation for
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understanding its coordination behavior, while its role in catalysis, particularly ATRP, highlights
its practical utility. Future research will likely continue to exploit the unique steric and electronic
features of Me6TREN to develop novel catalysts, functional materials, and advanced
bioinorganic models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. ijmrset.com [ijmrset.com]

2. Tris[2-(dimethylamino)ethyllamine (Me6TREN) Supplier [benchchem.com]

3. Tris[2-(dimethylamino)ethyllamine - (Amines | Alkylamines) : Koei Chemical Co., Ltd
[koeichem.com]

e 4. global.oup.com [global.oup.com]

e 5.rsc.org [rsc.org]

e 6. researchgate.net [researchgate.net]
o 7.researchgate.net [researchgate.net]

« To cite this document: BenchChem. [Me6TREN ligand coordination chemistry]. BenchChem,
[2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b034753#me6tren-
ligand-coordination-chemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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